molecular formula C26H23N3O3 B143726 Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 139481-41-7

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Cat. No. B143726
M. Wt: 425.5 g/mol
InChI Key: GYTTUVXCCHRIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a compound that belongs to the class of organic compounds known as benzimidazole carboxylates. These compounds are characterized by a benzimidazole ring system, which is a fused ring structure combining benzene and imidazole. The specific compound is further modified with various substituents, including a cyano group, an ethoxy group, and a carboxylate ester function.

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves cyclization reactions, as seen in the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate using sodium dithionite as a reductive cyclizing agent in DMSO medium . Similar methodologies could potentially be applied to synthesize the compound , although the specific details of its synthesis are not provided in the given papers.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is typically confirmed using spectroscopic methods such as NMR, mass spectrometry, and UV-Vis, as well as single-crystal X-ray diffraction studies . These techniques allow for the determination of the compound's 3D structure and the identification of intermolecular interactions such as hydrogen bonding and π-π stacking, which can stabilize the crystal structure.

Chemical Reactions Analysis

Benzimidazole carboxylates can undergo various chemical reactions, including interactions with electrophilic reagents to form new derivatives . The presence of functional groups such as the cyano group and the carboxylate ester may allow for further chemical transformations, such as nucleophilic substitution or hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be studied using computational methods like DFT calculations, which provide insights into the electronic structure, including HOMO-LUMO gaps and molecular electrostatic potential (MEP) . These properties are crucial for understanding the reactivity and potential applications of the compound, such as its use in pharmaceuticals or as a material in electronic devices.

Scientific Research Applications

Carcinogen Biomarkers in Tobacco and Cancer Research

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is studied in the context of carcinogen biomarkers, particularly relating to tobacco and cancer. Research has focused on quantifying carcinogens and their metabolites in the urine of smokers or those exposed to environmental tobacco smoke. These biomarkers are critical in studying tobacco's specific carcinogens, such as NNK, and their role in cancer development and exposure assessment. The high specificity and sensitivity of these assays, especially for NNAL and NNAL-Gluc, are of great importance in tobacco product studies and harm reduction strategies (Hecht, 2002).

Scintillation Properties in Plastic Scintillators

This compound's scintillation properties are evaluated in plastic scintillators based on polymethyl methacrylate. The research explores various luminescent dyes and solvents, focusing on the scintillator's efficiency, transparency, and stability under different conditions. It provides a foundation for using this compound in luminescent activators or wavelength shifters, offering insights into improving the characteristics of plastic scintillators (Salimgareeva & Kolesov, 2005).

Synthetic Approaches in Organic Chemistry

The compound is also involved in synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines. Research in this area covers methods and applications for azolylthiazoles, demonstrating the compound's utility as a building block for generating diverse heterocyclic compounds. This exploration is crucial for expanding the synthetic toolbox in organic chemistry and pharmaceutical development (Ibrahim, 2011).

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of the imidazole group, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-3-31-25(30)22-10-7-11-23-24(22)29(26(28-23)32-4-2)17-18-12-14-19(15-13-18)21-9-6-5-8-20(21)16-27/h5-15H,3-4,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTTUVXCCHRIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572750
Record name Ethyl 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

CAS RN

139481-41-7
Record name Ethyl 1-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139481-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-7-carboxylic acid, 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-chloro-1-[(2′-cyanobiphenyl-4-yl)methyl]benzimidazole-7-carboxylate (1.0 g) in ethanol (30 ml) was added NaOEt (0.17 g) and the mixture was heated under reflux for 1 hour. The reaction mixture was concentrated to dryness. The resultant residue was dissolved in ethyl acetate and the solution was washed with water, and then dried. After evaporation of the solvent, the residue was purified by column chromatography on silica gel to give the title compound as colorless crystals(0.37 g, 70%). 1H-NMR and IR spectra indicate that the product according to this working Example is completely identical with that obtained in Working Example 4.
Name
ethyl 2-chloro-1-[(2′-cyanobiphenyl-4-yl)methyl]benzimidazole-7-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

Acetic acid (0.2 g) was added to a solution of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl)methyl]aminobenzoate (1.0 g) in ethyl orthocarbonate (5 ml). The mixture was stirred at 80° C. for one hour. The reaction mixture was concentrated, and the concentrate was dissolved in ethyl acetate. The solution was washed with an aqueous solution of sodium hydrogen carbonate and water. The solvent was evaporated to give crystals. Recrystallization from ethyl acetate--benzene afforded colorless crystals (0.79 g, 69%), m.p. 131-132° C.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethyl orthocarbonate
Quantity
5 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.